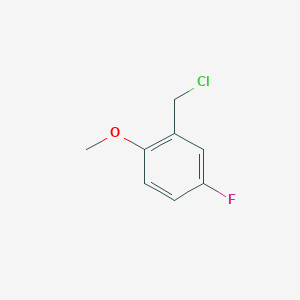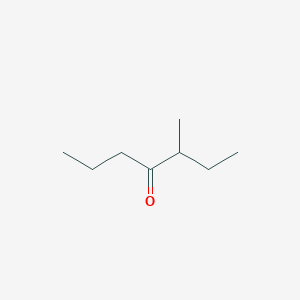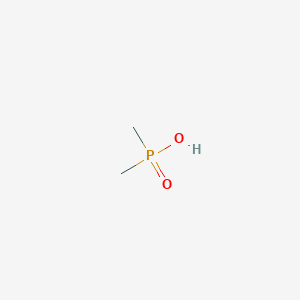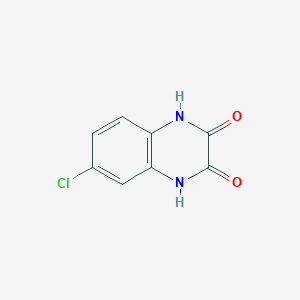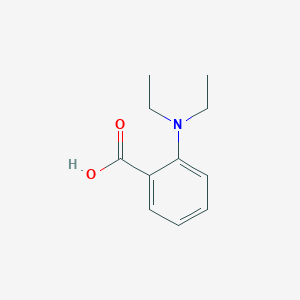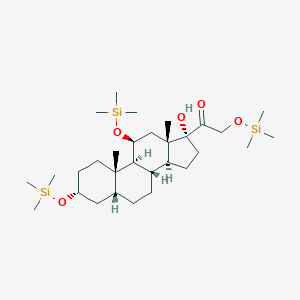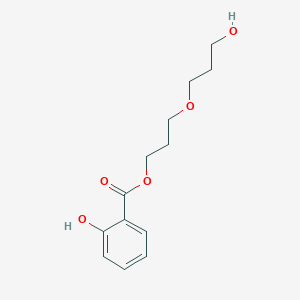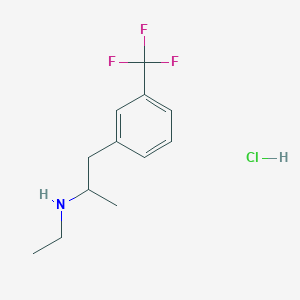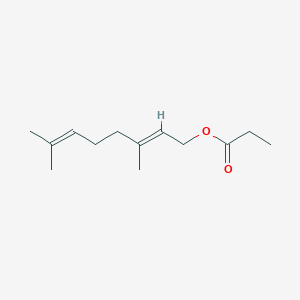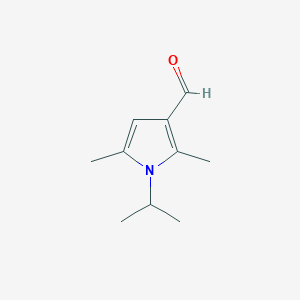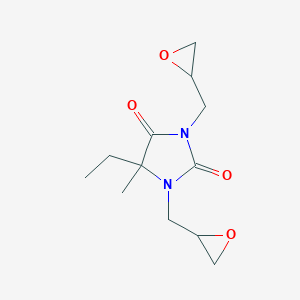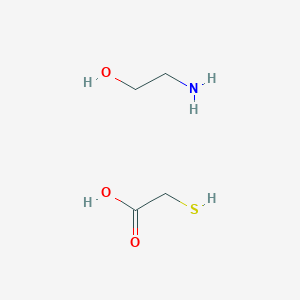![molecular formula C14H20ClN3O B091793 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride CAS No. 1023-85-4](/img/structure/B91793.png)
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it an attractive target for drug development.5]decan-4-one hydrochloride.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride involves its binding to the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its activation has been implicated in drug addiction and other psychiatric disorders. By binding to this receptor, 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride can modulate dopamine release and reduce drug-seeking behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In vivo studies have shown that it can reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is its high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride. One direction is the development of more potent and selective dopamine D3 receptor agonists for the treatment of drug addiction and other psychiatric disorders. Another direction is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Finally, more studies are needed to explore the potential therapeutic applications of this compound in other disease states.
In conclusion, 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is a unique spirocyclic compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the dopamine D3 receptor makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders, while its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. Further research is needed to explore its full potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has been reported in the literature. The method involves the reaction of 1-phenylpiperazine with 3-methyl-4-piperidone in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. In addition, it has also been shown to have antibacterial and antifungal properties, which makes it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
1023-85-4 |
|---|---|
Nom du produit |
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride |
Formule moléculaire |
C14H20ClN3O |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-16-11-17(12-5-3-2-4-6-12)14(13(16)18)7-9-15-10-8-14;/h2-6,15H,7-11H2,1H3;1H |
Clé InChI |
IFYWBEDKWLNJTM-UHFFFAOYSA-N |
SMILES |
CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
SMILES canonique |
CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
Autres numéros CAS |
1023-85-4 |
Synonymes |
3-methyl-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



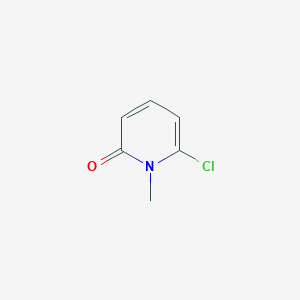
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
